tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the nitro group and the tert-butyl ester functionality makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step procedures starting from commercially available precursors. One common method involves the nitration of a pyrrolo[2,3-b]pyridine derivative followed by esterification with tert-butyl alcohol. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The esterification step involves the reaction of the nitro compound with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield. Additionally, the purification steps are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals targeting various diseases.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Similar structure but with a bromo group instead of a nitro group.
tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with tailored properties.
Properties
IUPAC Name |
tert-butyl 3-nitropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)8-5-4-6-13-10(8)14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZOJYMAKOMBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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